molecular formula C8H11NOS B14256631 2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile CAS No. 345581-27-3

2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile

Katalognummer: B14256631
CAS-Nummer: 345581-27-3
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: LMWSFSZIIGVDKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile is an organic compound characterized by the presence of a cyclopentylsulfanyl group attached to a hydroxyprop-2-enenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile typically involves the reaction of cyclopentylthiol with 3-hydroxyprop-2-enenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, reaction time, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopentylsulfanyl)-3-hydroxyprop-2-enenitrile: shares structural similarities with other compounds containing cyclopentylsulfanyl or hydroxyprop-2-enenitrile groups.

    Cyclopentylthiol: A precursor in the synthesis of the compound.

    3-Hydroxyprop-2-enenitrile: Another precursor used in the synthesis.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity

Eigenschaften

CAS-Nummer

345581-27-3

Molekularformel

C8H11NOS

Molekulargewicht

169.25 g/mol

IUPAC-Name

2-cyclopentylsulfanyl-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C8H11NOS/c9-5-8(6-10)11-7-3-1-2-4-7/h6-7,10H,1-4H2

InChI-Schlüssel

LMWSFSZIIGVDKC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)SC(=CO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.